5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired oxadiazole compound .
Synthetic Route:
Step 1: 4-tert-butylphenol + chloroacetic acid → 4-tert-butylphenoxyacetic acid
Step 2: 4-tert-butylphenoxyacetic acid + thiosemicarbazide + phosphorus oxychloride → this compound
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures.
Catalysts: Phosphorus oxychloride is used as a catalyst.
Chemical Reactions Analysis
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced heterocycles.
Substitution: Thioethers, disulfides.
Scientific Research Applications
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol include other oxadiazole derivatives such as:
- 5-(4-Methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenoxymethyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol
Uniqueness:
- The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other oxadiazole derivatives .
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)9-4-6-10(7-5-9)16-8-11-14-15-12(18)17-11/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKBGWQQVYQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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